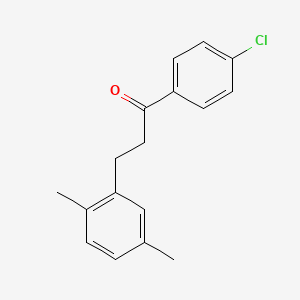

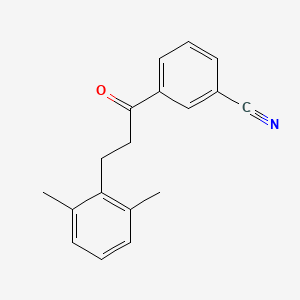

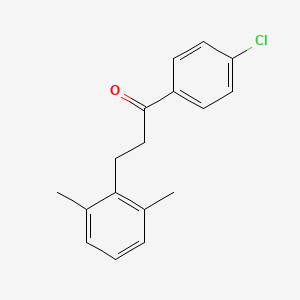

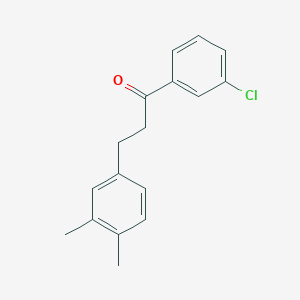

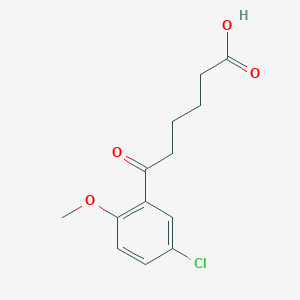

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid

Vue d'ensemble

Description

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds that share some structural similarities, such as the presence of methoxy groups and aromatic rings with substituents. For instance, the first paper discusses 6-Methoxy-4-quinolone, which is a fluorophore with a methoxy group attached to an aromatic quinolone structure . The second paper describes the synthesis of cyclohexanone oximes with arylidene groups, which are related to the aromatic component of the compound . The third paper details a saluretic-uricosuric agent with a dichloro-substituted indanyloxy acetic acid structure, which, while not identical, is part of the same broad family of aromatic acetic acids .

Synthesis Analysis

The synthesis of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid is not explicitly covered in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes. For example, the synthesis of 6-Methoxy-4-quinolone involves oxidation of 5-methoxyindole-3-acetic acid . Similarly, the synthesis of cyclohexanone oximes involves the reaction of a cyclohexanone derivative with hydroxylamine . These methods suggest that the synthesis of the compound might involve the functionalization of an aromatic ring followed by the introduction of a carboxylic acid group at an appropriate position on the carbon chain.

Molecular Structure Analysis

Chemical Reactions Analysis

While the specific chemical reactions of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid are not detailed in the papers, the reactivity of similar compounds can be inferred. The methoxy group is generally a stable ether that can withstand a variety of reaction conditions . The chloro substituent on the aromatic ring could potentially undergo nucleophilic aromatic substitution reactions . The carboxylic acid group is a common functional group that can participate in a wide range of reactions, including esterification and amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid can be speculated based on the properties of related compounds. For instance, the stability of 6-Methoxy-4-quinolone against light and heat suggests that the methoxy group contributes to the stability of the compound . The presence of a carboxylic acid group typically confers solubility in polar solvents and the ability to form hydrogen bonds . The chloro and methoxy substituents on the aromatic ring would influence the compound's electronic properties and potentially its reactivity .

Applications De Recherche Scientifique

Pharmacological Applications

Research on compounds with similar structures, such as chlorogenic acid, reveals significant pharmacological potentials. Chlorogenic acid, a phenolic compound, has demonstrated a wide array of health-promoting properties. These include antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, which suggest potential uses in treating metabolic syndrome and associated disorders. Its antimicrobial activity against a broad spectrum of organisms positions it as a valuable candidate for natural food preservation and the development of functional foods and dietary supplements (Jesús Santana-Gálvez et al., 2017).

Environmental and Industrial Applications

Related research highlights the significance of phenolic compounds like syringic acid in bioremediation and industrial applications. Syringic acid exhibits strong antioxidant activity and potential in modulating enzyme activity, which could be beneficial in developing strategies for environmental pollution mitigation. Its applications in photocatalytic ozonation and enzyme-mediated catalysis underline the potential of phenolic compounds in addressing environmental challenges and industrial catalysis (Cheemanapalli Srinivasulu et al., 2018).

Materials Science and Engineering

The transformation of plant biomass into valuable chemicals and materials signifies another area of research relevance. For instance, 5-Hydroxymethylfurfural (HMF), derived from biomass, is an essential platform chemical for producing various value-added products. Its conversion into derivatives for manufacturing polymers, functional materials, and fuels showcases the potential of organic compounds derived from renewable resources in materials science. Such research emphasizes the importance of developing sustainable materials and chemicals from biomass, aligning with efforts to reduce reliance on fossil fuels (V. M. Chernyshev et al., 2017).

Propriétés

IUPAC Name |

6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO4/c1-18-12-7-6-9(14)8-10(12)11(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOKLYMQLKNEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645483 | |

| Record name | 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

CAS RN |

854879-20-2 | |

| Record name | 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.